molecular formula C12H11BrN2 B13283145 N-(4-Bromobenzyl)pyridin-3-amine

N-(4-Bromobenzyl)pyridin-3-amine

Cat. No.: B13283145
M. Wt: 263.13 g/mol
InChI Key: SOTAUZZRCVAVFP-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)pyridin-3-amine is a pyridine derivative featuring a 4-bromobenzyl group attached to the amine at the 3-position of the pyridine ring. The 4-bromobenzyl group contributes to steric bulk and electronic effects, which may influence binding affinity in biological systems.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H11BrN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-7,9,15H,8H2

InChI Key

SOTAUZZRCVAVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]pyridin-3-amine typically involves the reaction of 4-bromobenzyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-[(4-bromophenyl)methyl]pyridin-3-amine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and reactors ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids or esters in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromophenyl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-Bromobenzyl)pyridin-3-amine Pyridin-3-amine 4-Bromobenzyl Not explicitly stated
Brompheniramine Pyridin-2-ylpropanamine 4-Bromophenyl, N,N-dimethyl propane chain Antihistamine (H1 receptor antagonist)
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide 4-Bromobenzyl, quinolin-6-yl IC50: 5.411 (enzyme inhibition, unspecified target)
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine Pyridin-3-amine Phenoxy, propargyloxy benzyl Intermediate in TSPO-ligand synthesis
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) Pyridin-3-amine Trifluoromethylphenyl, piperidyl CYP51 inhibitor (anti-Trypanosoma cruzi)
N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide Pyrazole-carboxamide 4-Bromobenzyl, difluoromethyl pyrazole Structural analog for pharmacological studies
Key Observations:

Core Structure Variations: Pyridine vs. Indolinone/Imidazopyridine: The target compound’s pyridine core contrasts with indolinone () or imidazopyridine () backbones, which offer additional hydrogen-bonding or π-stacking capabilities. Amine Position: Brompheniramine (pyridin-2-yl) and UDD (pyridin-3-yl) differ in amine positioning, affecting receptor selectivity.

Substituent Effects: Halogenation: The 4-bromobenzyl group in the target compound and analogs (e.g., ) increases lipophilicity compared to non-halogenated derivatives (e.g., ’s propargyloxy group). Electron-Withdrawing Groups: Trifluoromethyl groups in UDD enhance metabolic stability and binding affinity to CYP51 .

Biological Activity: Brompheniramine’s propane linker and dimethylamine group enable H1 receptor antagonism, whereas the target compound’s benzyl group may favor different targets.

Physicochemical Properties

  • Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs (e.g., ’s propargyloxy derivative).
  • Solubility: Pyridine-containing compounds (e.g., ’s UDD) may exhibit better aqueous solubility than indolinone derivatives due to hydrogen-bonding capacity.

Biological Activity

N-(4-Bromobenzyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an amine group and a 4-bromobenzyl moiety. Its molecular formula is C11H10BrNC_{11}H_{10}BrN. The presence of the bromine atom enhances its chemical reactivity, while the amine group facilitates interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit enzyme activity or receptor functions, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of certain kinases, which are crucial in cell proliferation pathways. This inhibition can suppress the growth of cancer cells, making it a candidate for anticancer therapies .
  • Cell Signaling Modulation : Preliminary studies suggest that this compound may modulate cell signaling pathways, contributing to its biological effects .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells. The compound's structure allows it to effectively bind to target proteins involved in tumor growth and survival .

Case Studies

  • In Vitro Studies : A study assessing the compound's activity against breast cancer cell lines (MDA-MB-231, T47-D) found that it exhibited considerable cytotoxic effects, with IC50 values indicating potent activity .
  • Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with key active site residues of topoisomerases, enzymes critical for DNA replication and repair. This interaction may lead to increased DNA damage in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(4-Bromophenyl)pyridineLacks the amine groupLimited biological activity compared to amines
4-(4-Chlorophenyl)pyridin-3-amineChlorine substituent instead of bromineDifferent reactivity profiles
4-(4-Methylphenyl)pyridin-3-amineMethyl group instead of bromineVariation in steric hindrance affecting reactivity

This compound stands out due to its combination of both bromine and amine groups, enhancing its reactivity and biological activity compared to similar compounds .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Palladium-Catalyzed Reactions : This approach allows for selective formation of the desired product with high yields.
  • Base-Promoted Alkylation : Effective for introducing the bromobenzyl moiety onto the pyridine ring.

These methods facilitate further chemical modifications that can enhance biological activity .

Q & A

Q. What are the standard synthetic routes for N-(4-Bromobenzyl)pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-bromobenzyl bromide with 3-aminopyridine in the presence of a base (e.g., Cs₂CO₃) and a copper catalyst (e.g., CuBr) in dimethyl sulfoxide (DMSO) at 35–80°C for 24–48 hours . Purification is achieved using column chromatography (e.g., hexanes/EtOAc gradients). Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading. For analogs, substituent compatibility should be tested (e.g., electron-withdrawing groups on the benzyl ring may slow reactivity).

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine and bromobenzyl groups) and the NH proton (δ ~3.5 ppm, broad singlet). The benzyl CH₂ group typically appears as a singlet at δ ~4.5 ppm .
  • ¹³C NMR : The brominated aromatic carbons resonate at δ 120–135 ppm, while pyridine carbons appear at δ 140–150 ppm.
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₂H₁₂BrN₂ (calc. 271.02).
  • IR : NH stretching (~3250 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) are diagnostic .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture due to the bromine substituent. Store in amber vials under inert gas (N₂/Ar) at –20°C. Degradation can be monitored via TLC or HPLC; look for bromine loss (mass shift –80 Da) or amine oxidation (new peaks in NMR). Stability in DMSO or DMF is preferable for biological assays .

Q. How can solubility challenges be addressed for in vitro assays?

  • Methodological Answer : this compound has limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For biological testing, dilute in buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to prevent precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for target engagement?

  • Methodological Answer :
  • Core Modifications : Replace the pyridine ring with imidazo[1,2-a]pyridine (enhanced π-stacking) or introduce electron-withdrawing groups (e.g., CF₃) to modulate electronic properties .
  • Benzyl Substituents : Test halogen (Cl, F) or methyl groups at the 4-position to evaluate steric and electronic effects on receptor binding .
  • Bioisosteres : Replace the NH linker with sulfonamide or urea groups to improve metabolic stability .

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Key steps:
  • Grow crystals via slow evaporation (solvent: EtOAc/hexanes).
  • Resolve torsional angles between the benzyl and pyridine moieties using anisotropic displacement parameters.
  • Validate H-bonding interactions (e.g., NH⋯Br) with OLEX2 visualization .

Q. How can analytical method validation ensure batch-to-batch consistency in synthetic workflows?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, MeCN/H₂O + 0.1% TFA) with UV detection (254 nm). Acceptable purity: ≥95% .
  • Reproducibility : Monitor reaction progress by LC-MS and optimize quenching conditions (e.g., aqueous workup vs. filtration).
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification .

Q. How should researchers address contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts across deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, NH protons may appear downfield in DMSO-d₆ due to hydrogen bonding .
  • Dynamic Effects : Consider rotational barriers in the benzyl-pyridine linkage, which can cause signal splitting in VT-NMR experiments .

Q. What catalytic systems improve the efficiency of this compound synthesis?

  • Methodological Answer :
  • Copper Catalysis : CuI/1,10-phenanthroline in DMSO at 80°C enhances C-N coupling yields (~70%) .
  • Photoredox Catalysis : Visible-light-promoted reactions with Eosin Y reduce side products (e.g., di-alkylation) .
  • Microwave Assistance : Reduce reaction time from 48 hours to 2–4 hours while maintaining yield .

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